molecular formula C14H25NO3 B14034119 tert-Butyl (S)-3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate

tert-Butyl (S)-3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B14034119
M. Wt: 255.35 g/mol
InChI Key: NMPOGDKGTNJSBC-NSHDSACASA-N
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Description

TERT-BUTYL (3S)-3-(HYDROXYMETHYL)-2-AZASPIRO[44]NONANE-2-CARBOXYLATE is a heterocyclic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (3S)-3-(HYDROXYMETHYL)-2-AZASPIRO[4.4]NONANE-2-CARBOXYLATE typically involves the reaction of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include maintaining an inert atmosphere and specific temperature ranges to ensure the stability and purity of the product .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (3S)-3-(HYDROXYMETHYL)-2-AZASPIRO[4.4]NONANE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

TERT-BUTYL (3S)-3-(HYDROXYMETHYL)-2-AZASPIRO[4.4]NONANE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of TERT-BUTYL (3S)-3-(HYDROXYMETHYL)-2-AZASPIRO[4.4]NONANE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, which are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Diazaspiro[4.4]nonane-2-carboxylic acid, 1,1-dimethylethyl ester
  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

Uniqueness

TERT-BUTYL (3S)-3-(HYDROXYMETHYL)-2-AZASPIRO[4.4]NONANE-2-CARBOXYLATE is unique due to its specific spiro structure and the presence of both tert-butyl and hydroxymethyl groups.

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl (3S)-3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-10-14(6-4-5-7-14)8-11(15)9-16/h11,16H,4-10H2,1-3H3/t11-/m0/s1

InChI Key

NMPOGDKGTNJSBC-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CCCC2)C[C@H]1CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCCC2)CC1CO

Origin of Product

United States

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